molecular formula C17H21NO3S2 B2585756 1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396851-76-5

1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2585756
CAS No.: 1396851-76-5
M. Wt: 351.48
InChI Key: WQTXYAFSDTVFOV-UHFFFAOYSA-N
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Description

1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a useful research compound. Its molecular formula is C17H21NO3S2 and its molecular weight is 351.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A study focusing on the synthesis and pharmacological properties of benzamide derivatives, including molecules similar to "1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine," revealed their potential as selective serotonin 4 receptor agonists. These compounds showed promise in accelerating gastric emptying and increasing the frequency of defecation, suggesting potential applications in prokinetic therapies for gastrointestinal motility disorders (Sonda et al., 2004).

Antimicrobial Activity

  • Another area of application includes the antimicrobial domain, where derivatives of piperidine, including compounds with sulfonyl groups, have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens affecting tomato plants. This research indicates the role of such compounds in agricultural biocontrol strategies and highlights the importance of structural modifications in enhancing antibacterial activity (Vinaya et al., 2009).

Anticancer Agents

  • Research on propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole component has shown that these compounds exhibit promising anticancer activities. This underscores the potential of "this compound" derivatives in the development of novel anticancer therapies (Rehman et al., 2018).

Crystal Structure and DFT Calculations

  • The synthesis and crystal structure analysis of novel piperazine derivatives, which share structural similarities with "this compound," have provided insights into their molecular conformations and potential reactivity profiles. This information is crucial for designing molecules with targeted biological activities (Kumara et al., 2017).

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-13-11-16(21-2)3-4-17(13)23(19,20)18-8-5-14(6-9-18)15-7-10-22-12-15/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTXYAFSDTVFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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